1-(3-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(3-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one is a chemical compound with a unique structure that includes a piperidine ring substituted with an amino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one typically involves the reaction of 3-amino-4-methylpiperidine with an appropriate acylating agent. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of an aldehyde with a ketone in the presence of a base . The reaction conditions often include the use of methanol as a solvent and sodium hydroxide as a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(3-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-4-methylpiperidin-1-yl)-3-methylbut-2-en-1-one: This compound has a similar structure but with an additional methyl group.
1-(1-Hydroxynaphthalen-2-yl)prop-2-en-1-one: This compound has a different substituent on the piperidine ring but shares the prop-2-en-1-one moiety.
Uniqueness
1-(3-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H16N2O |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-(3-amino-4-methylpiperidin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H16N2O/c1-3-9(12)11-5-4-7(2)8(10)6-11/h3,7-8H,1,4-6,10H2,2H3 |
InChI Key |
FPAOUIGHJNSBIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1N)C(=O)C=C |
Origin of Product |
United States |
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